3-甲氧基硫代苯胺

描述

Conformational Polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide

The study of N-(4'-methoxyphenyl)-3-bromothiobenzamide revealed three conformational polymorphs, identified through single-crystal X-ray diffraction. These polymorphs, named alpha, beta, and gamma, exhibit different properties and structures, which were further analyzed using various spectroscopic methods and differential scanning calorimetry. Computational data suggested that the alpha form is energetically favored, but the beta form, despite being less stable energetically, is the most stable at room temperature due to its planar structure facilitating stronger intermolecular interactions .

Spectroscopic Studies of Bipolarons from Oligomerized 3-methoxythiophene

Anodically polymerized 3-methoxythiophene, upon cathodic reduction, yielded a neutral oligomeric product. This product and its oxidized form were studied in solution as a model for polythiophene reactions. The oxidation process was analyzed using various strong acids and electrochemistry, while the reduction back to the original form was achieved with triethylamine. Spectroscopic analysis indicated the presence of bipolarons in the oxidized product, which were mainly diamagnetic .

Synthesis of New 3,4,5-Trimethoxythiobenzamides

In the quest for new antisecretory and antiulcer agents, 3,4,5-trimethoxythiobenzamides were synthesized. These compounds are analogues of trithiozine and were prepared through reactions involving primary and secondary amines, as well as amino acids, with specific thiobenzoylthio compounds. Additionally, thiomorpholides of alkoxyphenylalkanoic acids were synthesized, which could have potential therapeutic applications .

Synthesis and DNA-Binding Studies of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide

The compound (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide was synthesized and its structure was confirmed using various spectroscopic techniques and X-ray diffraction. The study included a detailed analysis of intermolecular interactions using Hirshfeld surfaces. DNA-binding studies suggested that the compound could intercalate into DNA base pairs, indicating potential biological activity .

Mesomorphic and Photo-luminescent Properties of 1,3,4-thia(oxa)diazole-based Compounds

A series of 1,3,4-thia(oxa)diazole-based compounds with terminal methoxy or methylthio groups were synthesized. Their crystal structures, mesomorphic, and photoluminescent properties were characterized. The compounds exhibited various mesophases and showed room temperature emission in solution. The study discussed the influence of sulfur and oxygen atoms on these properties .

Synthesis of Heterocycles Using 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one

The compound 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one was used as a synthon for the synthesis of five and six-membered heterocycles with aldehyde functionality. The study demonstrated the versatility of this synthon in regiospecific cyclocondensation reactions with different heteronucleophiles, leading to the efficient synthesis of various heterocyclic compounds .

Crystal Structure of 3-(4-Methoxy-benzylidene)-isothiochroman-4-one

The compound 3-(4-methoxy-benzylidene)-isothiochroman-4-one was synthesized and its structure was determined using spectroscopy and X-ray crystallography. The study revealed that the bicyclic ring system does not adopt a planar geometry and that the molecular conformation is stabilized by intramolecular hydrogen bonding, leading to a two-dimensional sheet arrangement .

Interaction Landscapes in a 3 × 3 Isomer Grid of Monochlorobenzamides

A 3 × 3 isomer grid of monochlorobenzamides was synthesized and analyzed for their crystal structures and interaction environments. The study reported on the isomorphous behavior of these compounds and their interaction landscapes, highlighting the strong N-H...N hydrogen bonds formed in all crystal structures. Notably, the study also observed differences in crystallization behavior among the isomers .

科学研究应用

多巴胺能系统干扰:

- 3-甲氧基硫代苯胺(3-MT)因其对多巴胺能神经元的影响而受到研究。观察到 3-MT 浓度的变化反映了这些神经元的官能活性。据信增加或减少突触间隙中多巴胺含量的药物会产生可预测的纹状体 3-MT 水平变化 (Di Giulio 等人,1978 年)。

化学反应和环转化:

- 在温和碱性条件下涉及 4-甲氧基硫代苯胺的研究显示出显着的化学反应,包括 Eschenmoser 偶联反应和环转化。这些发现对于理解相关化合物的化学性质和潜在应用至关重要 (Kammel 等人,2015 年)。

神经学应用:

- 在中枢神经系统的磁共振成像(MRI)中,一项研究比较了 OptiMARK(Gd-DTPA-双(甲氧基乙基酰胺))和 Magnevist(Gd-DTPA)的安全性与有效性,发现可比的疗效和安全性。这突出了甲氧基乙基酰胺衍生物在诊断成像中的潜在应用 (Grossman 等人,2000 年)。

药理学研究:

- 拉科酰胺((R)-2、(R)-N-苄基 2-乙酰氨基-3-甲氧基丙酰胺)因其在治疗成人部分性发作中的独特功能而受到研究。对其含有“亲和力诱饵”和“化学报告剂”基团的类似物的研究,加深了我们对与其功能和毒性相关的相互作用蛋白的理解 (Park 等人,2009 年)。

缺血中的保护作用:

- 3'-甲氧基异黄素因其对缺血大鼠大脑的保护作用而受到研究。这种化合物有可能为治疗脑缺血提供新的治疗途径 (Zhang 等人,2008 年)。

细胞分裂抑制:

- 3-甲氧基苯胺(3-MBA)抑制枯草芽孢杆菌的细胞分裂,导致丝状化和细胞裂解。这表明其作为抗菌策略和理解细胞分裂机制的潜在靶标 (Ohashi 等人,1999 年)。

安全和危害

属性

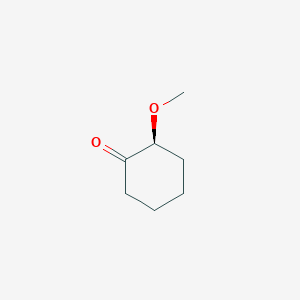

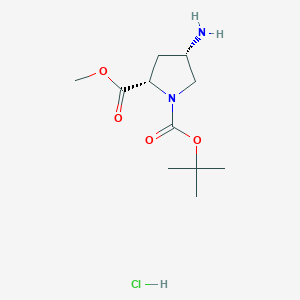

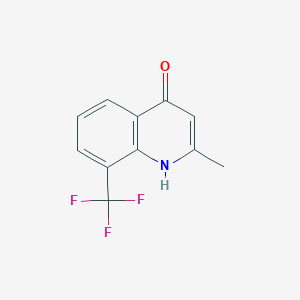

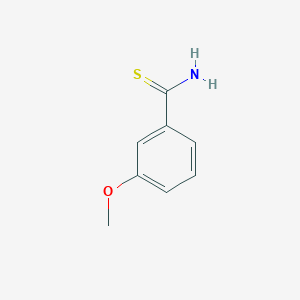

IUPAC Name |

3-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSZSWBMLMGWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366191 | |

| Record name | 3-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxythiobenzamide | |

CAS RN |

64559-06-4 | |

| Record name | 3-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

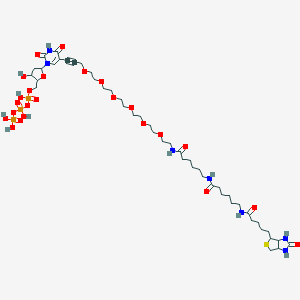

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。